1-[tert-butyl(dimethyl)silyl]azetidin-2-one
Description
1-[tert-butyl(dimethyl)silyl]azetidin-2-one is a chemical compound with the molecular formula C9H19NOSi. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is characterized by the presence of a tert-butyldimethylsilyl group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
Molecular Formula |
C9H19NOSi |
|---|---|
Molecular Weight |
185.34 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]azetidin-2-one |
InChI |
InChI=1S/C9H19NOSi/c1-9(2,3)12(4,5)10-7-6-8(10)11/h6-7H2,1-5H3 |
InChI Key |
NEAUCRBJWSVITF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1CCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[tert-butyl(dimethyl)silyl]azetidin-2-one typically involves the protection of the hydroxyl group of an azetidine derivative with tert-butyldimethylsilyl chloride. One common method involves the hydrolyzation of azetidine derivatives with sodium hydroxide in ethanol, followed by protection with tert-butyldimethylsilyl chloride in dimethylformamide at 35°C for 10 hours .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques to ensure high yield and purity. The process involves the use of optically active sources such as L-threonine and avoids costly separation steps, making it more economical for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-[tert-butyl(dimethyl)silyl]azetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the tert-butyldimethylsilyl group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
tert-Butyldimethylsilyl chloride: Used for the protection of hydroxyl groups.
Sodium hydroxide: Employed in the hydrolyzation step.
Dimethylformamide: Used as a solvent in the protection step.
Molecular sieves: Used in cyanosilylation reactions to promote the formation of cyanohydrins.
Major Products Formed
O-silylated beta-lactam cyanohydrins: Formed through cyanosilylation reactions.
Protected azetidine derivatives: Resulting from the substitution reactions involving tert-butyldimethylsilyl groups.
Scientific Research Applications
1-[tert-butyl(dimethyl)silyl]azetidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including beta-lactam antibiotics.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting bacterial resistance.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-[tert-butyl(dimethyl)silyl]azetidin-2-one involves its reactivity as a protected azetidine derivative. The tert-butyldimethylsilyl group provides steric hindrance, protecting the reactive sites of the molecule and allowing for selective reactions. The compound can undergo deprotection under specific conditions, revealing the reactive azetidine core, which can then participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl cyanide: A bulkier trialkylsilylcyanide used in similar cyanosilylation reactions.
tert-Butyldimethylsilyl chloride: Commonly used for the protection of hydroxyl groups in organic synthesis.
Uniqueness
1-[tert-butyl(dimethyl)silyl]azetidin-2-one is unique due to its combination of a four-membered azetidine ring and a tert-butyldimethylsilyl group, which provides both steric protection and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
